molecular formula C9H12BrNO3S B275402 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide

4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No. B275402
M. Wt: 294.17 g/mol
InChI Key: GGKPIHFOEIUTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Scientific Research Applications

4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide is primarily attributed to its ability to inhibit carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance and is essential for the transport of carbon dioxide in the blood. Inhibition of carbonic anhydrase by 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide results in a decrease in the production of bicarbonate ions, leading to a decrease in the pH of the blood. This, in turn, leads to the inhibition of bacterial growth and the disruption of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. This inhibition results in a decrease in the production of bicarbonate ions, leading to a decrease in the pH of the blood. This can have a range of effects on various physiological processes, including the inhibition of bacterial growth, the disruption of cellular metabolism, and the alteration of ion transport across cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide in lab experiments include its potent antimicrobial activity, its ability to inhibit carbonic anhydrase, and its relatively easy synthesis. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide. One potential area of study is its potential use as an antimicrobial agent in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide and its potential effects on various physiological processes. Finally, there is a need for the development of new synthetic methods for the production of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide that are more efficient and environmentally friendly.
In conclusion, 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound that has significant potential applications in medicinal chemistry, biochemistry, and molecular biology. Its ability to inhibit carbonic anhydrase and its potent antimicrobial activity make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential effects on various physiological processes.

Synthesis Methods

The synthesis of 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide involves the reaction of 4-bromo-3-methoxyaniline with chlorosulfonic acid followed by the addition of dimethylamine. The resulting product is purified using recrystallization techniques. The yield of the reaction is typically around 70-80%.

properties

Product Name

4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide

Molecular Formula

C9H12BrNO3S

Molecular Weight

294.17 g/mol

IUPAC Name

4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO3S/c1-11(2)15(12,13)7-4-5-8(10)9(6-7)14-3/h4-6H,1-3H3

InChI Key

GGKPIHFOEIUTQQ-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)OC

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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